molecular formula C16H17NO2 B184156 N-Benzoyl-L-phenylalaninol CAS No. 4503-96-2

N-Benzoyl-L-phenylalaninol

Cat. No.: B184156
CAS No.: 4503-96-2
M. Wt: 255.31 g/mol
InChI Key: RFYNAVYPYXLVOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Benzoyl-L-phenylalaninol typically involves the acylation of L-phenylalaninol with benzoic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-L-phenylalaninol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry: N-Benzoyl-L-phenylalaninol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential role as a metabolite in plants and fungi. It has been isolated from various natural sources, indicating its biological significance .

Medicine: Its structural properties make it a candidate for drug design and synthesis .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-Benzoyl-L-phenylalaninol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of enzymatic activities and receptor interactions. The detailed pathways and molecular targets are still under investigation, but its role as a metabolite suggests involvement in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: N-Benzoyl-L-phenylalaninol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

N-Benzoyl-L-phenylalaninol (NBP) is a compound of significant interest in medicinal chemistry due to its various biological activities, particularly its antimicrobial and antifungal properties. This article synthesizes current research findings, case studies, and data regarding the biological activity of NBP, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C16H17NO2C_{16}H_{17}NO_2. It features a benzoyl group attached to the amino acid phenylalanine, which contributes to its biological activity. The compound's structure can be represented as follows:

Structure C16H17NO2\text{Structure }\text{C}_{16}\text{H}_{17}\text{NO}_2

1. Antimicrobial Activity

Research indicates that NBP exhibits notable antimicrobial properties. A study demonstrated that derivatives of N-benzoyl amino acids, including NBP, were evaluated for their effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The results showed significant antibacterial activity, suggesting that modifications in the benzoyl moiety could enhance efficacy against these pathogens .

2. Antifungal Activity

NBP has also been assessed for its antifungal properties. In vitro studies revealed that certain derivatives demonstrated remarkable activity against filamentous fungi, including Aspergillus fumigatus and Fusarium temperatum. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the aromatic ring and variations in the amino acid side chains influenced antifungal potency .

Table 1: Antifungal Activity of NBP Derivatives

CompoundTarget FungiActivity Level
NBPA. fumigatusModerate
NBPF. temperatumHigh
Derivative 1A. fumigatusHigh
Derivative 2F. temperatumModerate

The mechanism by which NBP exerts its biological effects involves interactions with cellular targets such as chitinase in fungi, which is critical for fungal cell wall integrity. Molecular docking studies suggest that NBP binds effectively to these enzymes, inhibiting their activity and thereby compromising fungal viability .

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers synthesized various N-benzoyl derivatives and tested their antimicrobial effects. Among these, NBP exhibited superior activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Fungal Infections

Another study focused on the application of NBP derivatives in treating fungal infections in animal models. The results indicated a significant reduction in fungal load when treated with NBP compared to control groups, supporting its therapeutic potential against systemic fungal infections .

Properties

IUPAC Name

N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYNAVYPYXLVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4503-96-2, 92265-06-0
Record name N-Benzoyl-L-phenylalaninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004503962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-L-phenylalaninol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC117755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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